molecular formula C12H11ClN2O2S B2916981 (4,5-Dimethyl-1,3-thiazol-2-YL)methyl 2-chloropyridine-4-carboxylate CAS No. 1436049-12-5

(4,5-Dimethyl-1,3-thiazol-2-YL)methyl 2-chloropyridine-4-carboxylate

Cat. No.: B2916981
CAS No.: 1436049-12-5
M. Wt: 282.74
InChI Key: OTHUMVYEAVWDQK-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-1,3-thiazol-2-YL)methyl 2-chloropyridine-4-carboxylate is a synthetic small molecule featuring a thiazole core linked to a chlorinated pyridine carboxylate. The 4,5-dimethylthiazole moiety is a privileged structure in medicinal chemistry and has been utilized in various catalytic and bioactive compounds . This specific molecular architecture suggests potential utility in several research areas. In pharmaceutical and bioorganic chemistry, this compound may serve as a key intermediate for constructing more complex molecules. Its structure is analogous to other aminothiazole derivatives that have demonstrated promising structure-dependent antiproliferative properties in biological evaluations . Researchers can leverage the reactivity of the ester and the chloro-substituent for further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, to create libraries of compounds for screening. Furthermore, the thiazole component is known to coordinate with metal centers. For instance, thiazolylidene ligands derived from similar structures have been used to form dinuclear copper complexes that act as highly active catalysts for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This indicates a potential application for this compound in materials science and synthetic chemistry as a precursor for ligand synthesis. This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)methyl 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-7-8(2)18-11(15-7)6-17-12(16)9-3-4-14-10(13)5-9/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHUMVYEAVWDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)COC(=O)C2=CC(=NC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.

Biological Activity

(4,5-Dimethyl-1,3-thiazol-2-YL)methyl 2-chloropyridine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C11H10ClN3OS\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{OS}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole and pyridine derivatives. Various synthetic routes have been explored to optimize yield and purity.

Antifungal Activity

Research indicates that compounds related to thiazole and pyridine structures exhibit significant antifungal properties. For instance, studies on similar thiazole derivatives have shown promising antifungal activity against various fungal strains. The minimum inhibitory concentrations (MICs) for these compounds often range between 2 to 16 µg/mL against pathogens like Cryptococcus neoformans and dermatophytes .

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundFungal StrainMIC (µg/mL)Activity Type
Compound 4aCryptococcus neoformans2 - 16Fungicidal
Compound 4cDermatophytes4 - 12Fungistatic

Antitumor Activity

In addition to antifungal properties, thiazole-containing compounds have been studied for their anticancer potential. A notable study demonstrated that derivatives of 2-chloropyridine with thiazole moieties showed significant antiproliferative effects against gastric cancer cell lines. Compound 6o from a related study exhibited an IC50 value of 2.3 ± 0.07 µM against telomerase activity, indicating strong potential as an antitumor agent .

Table 2: Antitumor Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound 6oSGC-7901 (gastric cancer)2.3 ± 0.07Telomerase Inhibition

Case Studies

Several case studies highlight the effectiveness of thiazole and pyridine derivatives in clinical settings:

  • Antifungal Efficacy : A study demonstrated that a series of thiazole derivatives exhibited selective antifungal activity against resistant strains, showing a promising alternative for treating fungal infections resistant to conventional therapies .
  • Anticancer Properties : In vitro studies on thiazole-pyridine hybrids indicated that they could inhibit cell proliferation in various cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with biological targets. These studies help predict binding affinities and elucidate the mechanisms through which these compounds exert their biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thiazole-pyridine hybrids. Key structural analogues include:

Methyl 2-[(3E)-2-(2,4-dichlorophenyl)-3-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate This analogue replaces the pyridine ring with a dichlorophenyl-pyrrolidinone system and introduces additional substituents (e.g., methoxy, methylphenyl).

(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate This compound features a benzyl-substituted oxazolidinone and an imidazolidinone group. The oxazolidinone moiety is known for antibacterial activity, suggesting that similar derivatives of the target compound could be optimized for antimicrobial applications .

4-(4-Aminophenylthio)-N-methylcarboxamide Synthesized via a similar route involving thiophenol and pyridine derivatives, this compound lacks the thiazole ring but retains the chloropyridine-carboxylate framework. Its biological activity (unreported in evidence) may differ due to the absence of the thiazole’s sulfur atom, which often contributes to redox activity .

Research Findings and Limitations

  • SHELXL and ORTEP-III are standard tools for such analyses.
  • Synthetic Challenges : Steric hindrance from the 4,5-dimethylthiazole group may complicate coupling reactions, requiring optimized conditions (e.g., elevated temperatures or catalysts).

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